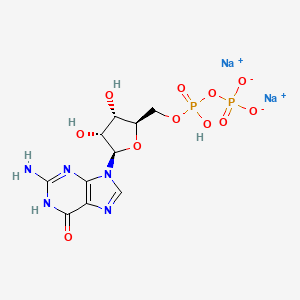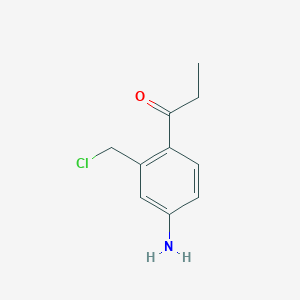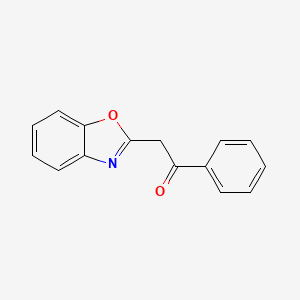
sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate is a complex organic compound. It is a nucleotide derivative, which plays a crucial role in various biochemical processes. This compound is known for its involvement in energy transfer and storage within cells, making it essential for numerous biological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the formation of the ribose sugar moiety. The final step involves the phosphorylation of the ribose sugar to form the diphosphate group. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological methods. Microbial fermentation is a common approach, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is preferred due to its cost-effectiveness and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are often used in biochemical assays.
Reduction: Reduction reactions can modify the purine base or the ribose sugar, leading to the formation of different analogs.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, resulting in the formation of modified nucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions include various nucleotide analogs, which are used in research and therapeutic applications.
Aplicaciones Científicas De Investigación
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is essential for studying cellular processes, such as DNA replication and repair.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of various biotechnological products, including enzymes and diagnostic kits.
Mecanismo De Acción
The compound exerts its effects by participating in energy transfer and storage within cells. It acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for cellular function. The molecular targets include enzymes like kinases and polymerases, which are involved in phosphorylation and nucleic acid synthesis, respectively.
Comparación Con Compuestos Similares
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate is unique due to its specific structure and function. Similar compounds include other nucleotide derivatives like adenosine triphosphate and guanosine diphosphate. the presence of the specific purine base and the diphosphate group distinguishes it from other nucleotides, making it particularly important in certain biochemical pathways.
Propiedades
Fórmula molecular |
C10H13N5Na2O11P2 |
|---|---|
Peso molecular |
487.16 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
Clave InChI |
LTZCGDIGAHOTKN-LGVAUZIVSA-L |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















